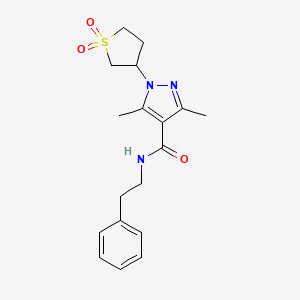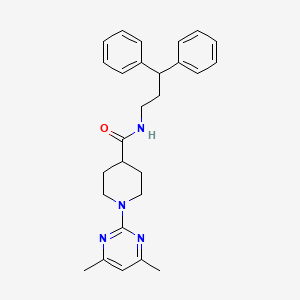
N-(1,3-benzothiazol-2-yl)-2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzothiazol-2-yl)-2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzothiazole ring and an imidazolidinone moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Formation of Imidazolidinone Moiety: The imidazolidinone ring is formed by the reaction of an appropriate amine with a carbonyl compound, followed by cyclization.
Coupling Reaction: The final step involves coupling the benzothiazole and imidazolidinone intermediates using a suitable linker, such as an acetamide group, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiazole or imidazolidinone rings are replaced with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)acetamide: shares structural similarities with other benzothiazole and imidazolidinone derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C19H16N4O3S |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)acetamide |
InChI |
InChI=1S/C19H16N4O3S/c24-16(22-18-20-13-8-4-5-9-15(13)27-18)10-14-17(25)23(19(26)21-14)11-12-6-2-1-3-7-12/h1-9,14H,10-11H2,(H,21,26)(H,20,22,24) |
InChI Key |
KANBVGHJZVZMMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(NC2=O)CC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11001095.png)
![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11001097.png)

![2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(2-pyrimidinylamino)ethyl]acetamide](/img/structure/B11001128.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B11001129.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B11001131.png)
![N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B11001135.png)
![N-(1H-indol-5-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B11001136.png)
![3-(6-chloro-1H-indol-1-yl)-N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]propanamide](/img/structure/B11001144.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{4-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B11001152.png)
methanone](/img/structure/B11001157.png)

![N-[1-(Cyclopropylcarbonyl)-4-piperidyl]-3-(1H-pyrrol-1-YL)-3-(3-thienyl)propanamide](/img/structure/B11001164.png)
![3-(4-hydroxyquinazolin-2-yl)-N-[(1S)-1-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B11001170.png)
